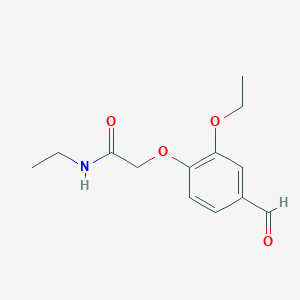

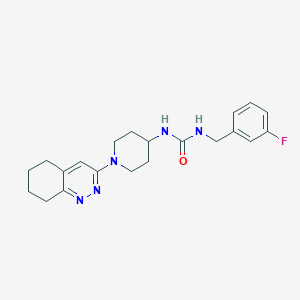

![molecular formula C23H28N6O2 B2917606 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896599-64-7](/img/structure/B2917606.png)

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Compound X involves several steps. One notable method is the selective synthesis reported by Zhan et al. in the journal Organic & Biomolecular Chemistry . They designed an inexpensive and versatile approach for the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained. In the absence of sulfur, quinoxaline was formed in 1,4-dioxane. This method provides access to a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones under mild conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds with structural similarities to the specified chemical. These compounds were found to be potent ligands for the 5-HT1A receptor and exhibited anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting their potential for future research into new derivatives with anxiolytic or antidepressant activity (Zagórska et al., 2009).

Mesoionic Purinone Analogs

Research into mesoionic purinone analogs, which are structurally related to purine-2,8-dione, has contributed to the understanding of their synthesis and properties. These studies have explored the chemical behavior of these compounds, including their tautomeric forms and reactions, providing insights into the chemical diversity and potential applications of purine derivatives (Coburn & Taylor, 1982).

Antiasthmatic Agents

Another area of investigation involves the development of xanthene derivatives, including imidazo[2,1-f]purine-2,6-dione derivatives, for their antiasthmatic activity. This research aimed to explore the vasodilatory activity of these compounds, contributing to the development of potential anti-asthmatic agents (Bhatia et al., 2016).

Structure-Activity Relationships

Studies on the structure-activity relationships and molecular docking of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have provided insights into their affinity for serotoninergic and dopaminergic receptors. These findings are significant for understanding the potential psychotropic effects of these compounds, highlighting their relevance in the design of new therapeutic agents (Zagórska et al., 2015).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored for their antimycobacterial activity. This research underscores the potential of purine derivatives in addressing drug-resistant strains of tuberculosis, showcasing the versatility of these compounds in medicinal chemistry (Lv et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,7-dimethyl-6-(3-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O2/c1-16-8-7-9-18(14-16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)13-12-26-10-5-4-6-11-26/h7-9,14-15H,4-6,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSAPCCSBSFVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

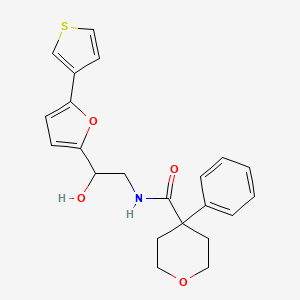

![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

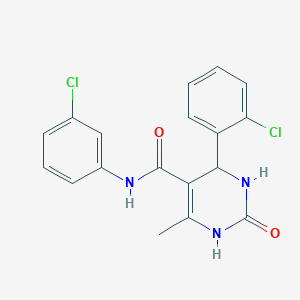

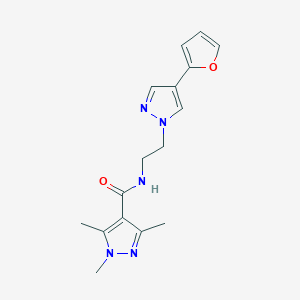

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

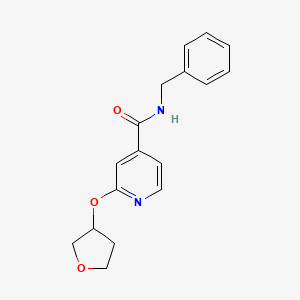

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

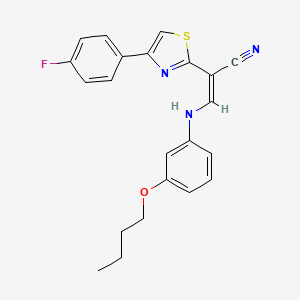

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)

![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)

![N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B2917540.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)